Neomenthol

説明

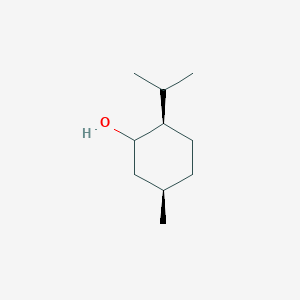

Neomenthol (CAS: 3623–51-6) is a cyclic monoterpenoid and the 1-epimer of menthol, belonging to the stereoisomer family of menthol derivatives. It is naturally present in essential oils of Mentha arvensis and Mentha piperita, though at lower concentrations compared to menthol (2–5.2% vs. 40–52% in M. arvensis and M. piperita) . Structurally, this compound shares the same molecular formula (C₁₀H₂₀O) as menthol but differs in the spatial orientation of its hydroxyl group, conferring distinct physicochemical and biological properties . Notably, this compound exhibits higher thermal stability than other menthol stereoisomers (e.g., isomenthol and neoisomenthol) .

特性

分子式 |

C10H20O |

|---|---|

分子量 |

156.26 g/mol |

IUPAC名 |

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10?/m1/s1 |

InChIキー |

NOOLISFMXDJSKH-MGRQHWMJSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)C |

異性体SMILES |

C[C@@H]1CC[C@@H](C(C1)O)C(C)C |

正規SMILES |

CC1CCC(C(C1)O)C(C)C |

製品の起源 |

United States |

科学的研究の応用

Anticancer Properties

Neomenthol has been studied for its potential anticancer effects, particularly against skin cancer. Research indicates that this compound inhibits the proliferation of skin carcinoma cells by targeting tubulin polymerization and hyaluronidase activity. These mechanisms are crucial as they are involved in tumor growth and metastasis.

Case Study: Skin Cancer Inhibition

- Study Overview : A study conducted on human epidermoid carcinoma (A431) cells demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of 17.3 ± 6.49 μM. The compound was shown to arrest the cell cycle at the G2/M phase and increase sub-diploid cell populations, indicative of apoptosis .

- Mechanism : this compound's inhibition of hyaluronidase activity (IC50 12.81 ± 0.01 μM) contributes to preventing the degradation of hyaluronic acid, a critical component in tumor microenvironments .

- In Vivo Results : In an Ehrlich ascites carcinoma (EAC) mouse model, this compound reduced tumor formation by 58.84% at a dosage of 75 mg/kg body weight .

Dermatological Applications

This compound is also recognized for its soothing and cooling effects, making it a valuable ingredient in dermatological products.

Topical Formulations

- Cooling Sensation : this compound is often included in topical analgesics and creams for its ability to provide a cooling sensation that alleviates discomfort associated with minor skin irritations and muscle pain.

- Anti-inflammatory Effects : The compound's anti-inflammatory properties may help manage conditions such as psoriasis and eczema, although further clinical studies are needed to substantiate these claims.

Enhancement of Other Therapeutic Agents

This compound has been explored for its potential to enhance the efficacy of other drugs through various mechanisms.

Synergistic Effects

- Combination Therapies : Studies suggest that this compound can enhance the bioavailability and effectiveness of certain anticancer drugs when used in combination therapies . For instance, its incorporation into formulations may improve drug absorption through enhanced permeability.

- Molecular Interactions : Molecular docking studies indicate that this compound interacts favorably with various biological targets, which could be leveraged to develop novel therapeutic agents .

化学反応の分析

Enzymatic Interconversion with Menthone

Neomenthol is reversibly synthesized from menthone via NADPH-dependent reductases. In Capsicum annuum (pepper plants), the enzyme CaMNR1 demonstrates bifunctional activity:

-

Reduction : Converts (−)-menthone to 93% (+)-neomenthol and 7% (−)-menthol at pH 7.5 .

-

Oxidation : Catalyzes this compound back to menthone at pH 9.0 with NADP⁺ .

Table 1: Kinetic Parameters of CaMNR1

| Parameter | Forward Reaction (Reduction) | Reverse Reaction (Oxidation) |

|---|---|---|

| (μM) | 35.1 ± 4.3 (menthone) | 113.2 ± 14.9 (this compound) |

| (s⁻¹) | 0.039 ± 0.003 | 0.13 ± 0.01 |

The enzyme’s preference for this compound production under neutral conditions highlights its role in plant defense mechanisms against pathogens .

Oxidation Reactions

This compound undergoes oxidation to form menthone, a ketone derivative. This reaction is influenced by the stereochemical orientation of the hydroxyl group:

-

Axial vs. equatorial hydroxyl : this compound’s axial –OH group facilitates faster oxidation compared to menthol’s equatorial –OH .

-

Reactivity order : this compound oxidizes more rapidly than isomenthol and neoisomenthol due to reduced steric hindrance .

Esterification and Acylation

Steric effects govern this compound’s reactivity in acylation reactions:

-

Acylation rates : Follow the order menthol > isomenthol > neoisomenthol > this compound .

-

Mechanism : The axial –OH in this compound creates steric clashes, slowing nucleophilic attack on acylating agents like acetyl chloride .

Lipid Peroxidation

This compound participates in lipid peroxidation pathways, generating reactive oxygen species (ROS) that modify cellular membranes . While specific intermediates are not fully characterized, this reactivity contributes to its antimicrobial effects observed in plant studies .

類似化合物との比較

Menthol

- Structural Differences : Menthol and neomenthol are stereoisomers, differing in the configuration of the hydroxyl group at the C1 position. This alteration disrupts hydrogen bonding with residues like R842 in TRPM8 ion channels, reducing this compound’s activation efficacy compared to menthol .

- Toxicity: this compound demonstrates significantly lower acute toxicity (LD₅₀: 4000 mg/kg) than menthol (LD₅₀: 700–3300 mg/kg) and is non-toxic to erythrocytes at concentrations up to 100 mM .

- Antiproliferative Activity: this compound shows superior antiproliferative effects against skin cancer (A431) cells, with IC₅₀ values of 17.3 μM (MTT assay), 18.53 mM (NRU assay), and 82.06 mM (SRB assay), outperforming menthol in modulating biomarkers like COX-2, hyaluronidase, and tubulin . Menthol primarily targets inflammation-related pathways, whereas this compound exhibits pleiotropic action by disrupting multiple carcinogenesis stages (initiation, promotion, progression) .

Isomenthol and Neoisomenthol

- Structural Stability : this compound is more stable than isomenthol and neoisomenthol due to favorable steric interactions in its chair conformation .

- Metabolic Pathways: In peppermint, l-menthone is stereospecifically reduced to l-menthol (acetylated) and d-neomenthol (glucosylated), whereas isomenthol and neoisomenthol are minor products .

Carvomenthol and Isolongifolol

- These terpenes, like this compound, exhibit antiproliferative activity against leukemia (HL-60) and colon (HT-29) cancer cells. However, this compound uniquely inhibits hyaluronidase (IC₅₀: 12.81 mM in A431 cells), a key enzyme in tumor progression .

Comparison with Functionally Similar Compounds

p-Menthane Monoterpenes (e.g., Pulegone, Menthone)

- Bioactivity : Pulegone and menthone are precursors in menthol biosynthesis but lack this compound’s antiproliferative specificity. This compound’s inhibition of tubulin polymerization (critical for mitosis) is absent in pulegone .

- Forensic Use : this compound, menthone, and isomenthone serve as biomarkers for recent peppermint liquor consumption. However, this compound’s presence in dental products limits its specificity unless combined with alcohol biomarkers .

準備方法

Reaction Parameters and Isomer Distribution

Source details three embodiments of thymol hydrogenation, varying catalyst loading, temperature, and pressure. Key data are summarized below:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Catalyst (Raney Ni, g) | 57.7 | 38.5 | 19.2 |

| Temperature (°C) | 190 | 170 | 160 |

| Pressure (MPa) | 2 | 2 | 1 |

| Product Distribution | |||

| d,l-Neomenthol (%) | 20.37 | 22.37 | 21.60 |

| d,l-Menthol (%) | 65.58 | 62.26 | 58.36 |

| d,l-Isomenthol (%) | 10.21 | 11.15 | 13.65 |

Higher catalyst loads and temperatures favor menthol formation, while reduced pressures marginally increase this compound yields. Post-hydrogenation, vacuum distillation isolates d,l-menthol from the isomer mixture, achieving 95–98% theoretical yields.

Crystallization-Based Resolution of Racemic Mixtures

Crystallization techniques exploit differential solubility of this compound esters to isolate enantiomers. Source describes multi-stage processes using esters such as neomenthyl-4-methylbenzoate and neomenthylhexahydrobenzoate.

Crystallization Parameters for this compound Esters

The following table synthesizes conditions from:

| Ester | Solvent | Temperature (°C) | Seed Crystal | Yield (%) |

|---|---|---|---|---|

| Neomenthyl-4-methylbenzoate | Acetone | 14.7 → 13.8 | d-isomer | 15.0 |

| Neomenthylhexahydrobenzoate | Methanol | +14 → +13 | d-isomer | 9.4 |

| Neomenthyl-3,5-dinitrobenzoate | Acetone | 16.9 | d-isomer | 22.9 |

Crystallization involves cooling saturated solutions seeded with enantiopure crystals. For example, dissolving 50 parts d,l-neomenthyl-4-methylbenzoate in acetone at 14.7°C and seeding with d-isomer yields 15% enantiopure crystals after cooling to 13.8°C. Mother liquors are recycled or re-saturated to enhance efficiency.

Enzymatic Resolution Using Stereoselective Lipases

Enzymatic methods leverage lipases to selectively hydrolyze ester bonds in racemic mixtures. Source highlights Rugosa lipase (Lipase MY) for preferential hydrolysis of (-)-menthol esters, indirectly enriching this compound in residual fractions.

Enzymatic Hydrolysis Efficiency

| Enzyme | Substrate | Conversion (%) | Selectivity for (-)-Menthol |

|---|---|---|---|

| Rugosa lipase | d,l-Menthyl acetate | 35 | 100 |

| Rugosa lipase | d,l-Isomenthyl acetate | 48 | 85 |

| Rugosa lipase | d,l-Neomenthyl acetate | 3.3 | <10 |

While neomenthyl esters exhibit low reactivity, iterative hydrolysis and racemization cycles can improve yields. For instance, unreacted this compound is racemized and reintroduced into the process, achieving cumulative enantiomeric excess >90%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 20–22 | 60–70 | High | Moderate |

| Crystallization | 15–23 | 95–99 | Medium | High |

| Enzymatic Resolution | 30–40 | 90–95 | Low | High |

Catalytic hydrogenation offers high throughput but requires subsequent isomer separation. Crystallization delivers high purity but demands solvent recycling. Enzymatic methods, though selective, face scalability challenges.

Industrial-Scale Production Considerations

Large-scale this compound synthesis typically integrates hydrogenation with crystallization. For example, source details a continuous process using 500-liter vessels, where saturated ester solutions are filtered, seeded, and crystallized in cascading stages. Automated temperature control and centrifugal separation achieve throughputs exceeding 20 kg/batch .

Q & A

Q. How can neomenthol be distinguished from its stereoisomers (e.g., menthol) in analytical studies?

this compound can be separated and identified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC/MS). Key parameters include retention times and column selectivity. For example, (+)-neomenthol elutes at 0 min, while (-)-menthol elutes at 11 min using specific chiral columns (e.g., Agilent GC columns) . Validation methods, such as spiking with reference standards or enzymatic cleavage in serum samples, ensure specificity .

Q. What are the safety profiles of this compound in preclinical models?

this compound exhibits low toxicity in mice, with an LD50 of 4000 mg/kg body weight, significantly higher than menthol (700–3300 mg/kg). This non-toxicity is supported by adherence to Lipinski’s rule of five and erythrocyte permeability assays . Researchers should prioritize dose ranges below 1000 mg/kg in vivo to avoid adverse effects.

Q. Which spectroscopic methods are used to confirm this compound’s structure and purity?

Nuclear magnetic resonance (NMR), including 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (NOESY, HMBC, HSQC) techniques, resolves stereochemistry. For example, the (1S,2S,5R) configuration is confirmed via NOESY correlations and selective homonuclear decoupling . Mass spectrometry (MS) further validates molecular weight (156.27 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound inhibit cancer cell proliferation at the molecular level?

this compound modulates carcinogenesis biomarkers:

- Initiation phase : Inhibits PI3K/AKT/mTOR signaling and tubulin polymerization (IC50 values determined via in vitro assays) .

- Progression phase : Disrupts hyaluronidase activity, preventing hyaluronic acid degradation and inducing apoptosis in A431 skin cancer cells. Molecular docking reveals competitive binding to hyaluronidase’s active site .

- Experimental models: Use Ehrlich ascites carcinoma mice or cell-free systems (e.g., tubulin polymerization assays) to validate mechanisms .

Q. What experimental strategies resolve contradictions in this compound’s metabolic compartmentation studies?

In peppermint (Mentha piperita), compartmentation explains the specificity of l-menthone reduction to this compound-glucoside vs. menthol-acetate. Advanced approaches include:

- Enzyme localization : Subcellular fractionation to isolate (-)-menthone:(+)-neomenthol reductase (crystallized with NADP, PDB ID: 5L53) .

- Transferase assays : Compare UDP-glucose:monoterpenol glucosyltransferase activity for menthol vs. This compound (Km and Vmax values are nearly identical, ruling out enzyme specificity) .

- Radiolabeling : Track <sup>3</sup>H-labeled menthone metabolites in leaf discs to map spatial distribution .

Q. How can researchers optimize stereoselective synthesis of this compound derivatives?

The Mitsunobu reaction enables inversion of alcohol configurations. For hindered alcohols:

- Use chloroacetic acid as a modifying agent to improve yields (e.g., neomenthyl chloroacetate synthesis) .

- Validate stereochemistry via X-ray crystallography or circular dichroism (CD).

- Compare Steglich esterification (DCC/DMAP) for short-chain fatty acid derivatives .

Q. What statistical methods address variability in this compound’s bioactivity data?

- Multivariable analysis : Apply SPSS or R to correlate in vitro IC50 values with structural descriptors (e.g., LogP, polar surface area) .

- Principal Component Analysis (PCA) : Reduce dimensionality in GC/MS datasets to identify contamination or isomer interference .

- Dose-response modeling : Use GraphPad Prism for non-linear regression (e.g., hyaluronidase inhibition curves) .

Methodological Guidelines

- Analytical Reproducibility : Always include internal standards (e.g., deuterated menthol) in GC/MS runs to control for matrix effects .

- In Vivo Models : Monitor body weight, organ toxicity, and biomarker expression (e.g., COX-2, HDAC-6) in murine studies .

- Data Reporting : Follow ACS style for spectral data and IUPAC nomenclature for stereochemical descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。